Ethyl 3,5-dibromopyridine-2-acetate
Description
Contextualization within the Field of Halogenated Pyridine (B92270) Chemistry
The study of halogenated pyridines is a critical sub-discipline of heterocyclic chemistry, owing to the versatile applications of these compounds.
Pyridine rings are a fundamental structural motif in a vast array of chemical compounds, including pharmaceuticals, agrochemicals, and functional materials. acs.orglifechemicals.com Their presence is notable in numerous FDA-approved drugs, making the synthesis and functionalization of pyridine derivatives a topic of intense research. acs.orglifechemicals.com The basicity of the nitrogen atom in the pyridine ring allows it to form hydrogen bonds and act as a ligand for metal catalysts, influencing its reactivity and making it a valuable component in drug design. nih.gov The ability to selectively introduce functional groups onto the pyridine scaffold is in high demand across the chemical sciences. acs.org
Halogenated pyridines are crucial building blocks in organic synthesis. heteroletters.org The halogen atoms serve as versatile handles for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. heteroletters.orgnih.gov This allows for the construction of more complex molecular architectures. However, the synthesis of specific halopyridine isomers can be challenging. digitellinc.com Traditional electrophilic aromatic substitution reactions on pyridine often require harsh conditions and can lead to a mixture of products. acs.orgnih.gov Therefore, the development of methods for the regioselective halogenation of pyridines is an area of significant research interest. nih.govdigitellinc.comyoutube.com
Role of Pyridine-2-Carboxylic Acid Derivatives in Advanced Synthesis
Pyridine-2-carboxylic acid, also known as picolinic acid, and its derivatives are important compounds in organic and medicinal chemistry. ontosight.aiwikipedia.org
The ester group in compounds like Ethyl 3,5-dibromopyridine-2-acetate is a key functional group in organic synthesis. It can undergo a variety of transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, and reduction to an alcohol. The presence of the ester allows for the introduction of diverse functionalities and the construction of more complex molecules. For instance, the ester can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides. ontosight.ai
This compound possesses a unique combination of structural features that dictate its reactivity. The pyridine ring is electron-deficient, and the two bromine atoms at the 3 and 5 positions further withdraw electron density. This electronic nature makes the pyridine ring susceptible to nucleophilic attack. The bromine atoms themselves are potential sites for substitution reactions. The ester group at the 2-position provides another reactive site for various chemical modifications. The steric and electronic effects of the substituents will influence the regioselectivity of reactions involving this compound.
Overview of Current Academic Research Trajectories for Related Chemical Entities
Current research on pyridine derivatives is focused on several key areas. One major trajectory is the development of new and efficient methods for the synthesis and functionalization of pyridines. acs.orgthieme-connect.com This includes the use of novel catalysts and reagents to achieve high regioselectivity under milder reaction conditions. nih.govrsc.orgrsc.org Another significant area of research is the exploration of the biological activities of pyridine-containing compounds, with the aim of developing new therapeutic agents. lifechemicals.comnih.gov The unique electronic properties of functionalized pyridines also make them attractive for applications in materials science, such as in the development of new ligands for metal complexes and functional dyes. acs.org
Interactive Data Table: Properties of Pyridinecarboxylic Acid Isomers
| Common Name | Systematic Name | CAS Registry Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Picolinic acid | 2-pyridinecarboxylic acid | 98-98-6 | C6H5NO2 | 123.11 |
| Nicotinic acid | 3-pyridinecarboxylic acid | 59-67-6 | C6H5NO2 | 123.11 |
| Isonicotinic acid | 4-pyridinecarboxylic acid | 55-22-1 | C6H5NO2 | 123.11 |
Data sourced from Wikipedia. wikipedia.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3,5-dibromopyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br2NO2/c1-2-14-9(13)4-8-7(11)3-6(10)5-12-8/h3,5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OICFZKIPQNFBOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=N1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl 3,5 Dibromopyridine 2 Acetate
Development of Preparative Routes to the Core Pyridine (B92270) Framework
The synthesis of Ethyl 3,5-dibromopyridine-2-acetate typically commences with the formation of the fundamental pyridine ring, which is then subsequently functionalized.
Synthesis from Unsubstituted Pyridine or Pyridine Derivatives
The pyridine core can be synthesized through various established methods. One common approach involves the condensation of aldehydes, ketones, or their derivatives with ammonia (B1221849) or an ammonia source. For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of substituted dihydropyridines, which can then be oxidized to the corresponding pyridine.
Alternatively, and more commonly for the synthesis of highly substituted pyridines like the target compound, a pre-existing pyridine ring is used as the starting material. This approach focuses on the regioselective functionalization of the pyridine core.
Introduction of Halogen Substituents at Pyridine C3 and C5 Positions
The introduction of bromine atoms at the C3 and C5 positions of the pyridine ring is a critical step. Direct electrophilic bromination of pyridine is often challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. heteroletters.org Such reactions typically require harsh conditions and can lead to a mixture of products. guidechem.com
More effective methods often start with an activated pyridine derivative, such as an aminopyridine. For example, 2-aminopyridine (B139424) can be brominated to introduce bromine at the 5-position. Subsequent diazotization of the amino group followed by a Sandmeyer-type reaction can then be used to introduce the second bromine atom. A scalable process for preparing 2,5-dibromopyridine (B19318) from 2-aminopyridine has been developed, which involves bromination with N-bromosuccinimide (NBS) followed by a Sandmeyer reaction. heteroletters.org Over-bromination can lead to the formation of 2-amino-3,5-dibromopyridine (B40352) as a by-product. heteroletters.org
Another strategy involves the use of 3,5-dibromopyridine (B18299) as a starting material, which is commercially available. This intermediate can be prepared from pyridine N-oxide through deoxygenation. guidechem.com A one-step synthesis of 3,5-dibromo-4-aminopyridine from pyridine or its salt by reaction with an ammonium (B1175870) salt and hydrogen peroxide in an HBr solution has also been reported. google.com
Modern approaches to selective halogenation include the use of Zincke imine intermediates. This method involves a ring-opening, halogenation, and ring-closing sequence that allows for highly regioselective halogenation under mild conditions. google.com
Esterification and Functional Group Introduction Strategies
With the dibrominated pyridine core in hand, the next phase of the synthesis focuses on the introduction of the ethyl acetate (B1210297) moiety at the C2 position.
Formation of the Ethyl Acetate Moiety at Pyridine C2 Position
Introducing a carbon-based substituent at the C2 position of a 3,5-dibromopyridine can be achieved through several methods. One common approach is through metal-catalyzed cross-coupling reactions. For instance, a Negishi or Kumada coupling of a 2-halopyridine (in this case, potentially a 2-chloro- or 2-bromo-3,5-dibromopyridine) with an appropriate organozinc or Grignard reagent bearing the acetate functionality could be employed.
Alternatively, functionalization at the C2 position can be achieved by first introducing a different functional group that can be subsequently converted to the ethyl acetate moiety. For example, a cyano group can be introduced at the C2 position, followed by hydrolysis to the carboxylic acid and subsequent esterification.
A direct approach to pyridylacetic acid derivatives involves the reaction of pyridine-N-oxides with Meldrum's acid derivatives. nih.govinnospk.com This method, however, typically leads to substitution at the 4-position unless the 4-position is blocked. innospk.com For 2-functionalization, a 4-substituted pyridine-N-oxide would be required.
A plausible route for the synthesis of this compound could involve the reaction of 3,5-dibromopyridine with a suitable reagent to introduce the acetate group. For instance, a reaction involving ethyl lithioacetate or a related enolate with a suitably activated 3,5-dibromopyridine derivative could be explored.
Sequential vs. Convergent Synthetic Approaches
The synthesis of this compound can be approached in either a sequential or a convergent manner.
Sequential Synthesis: A sequential approach would involve starting with a simple pyridine derivative and introducing the substituents one by one. For example, one could start with 2-picoline, introduce the ethyl acetate side chain functionality, and then proceed with the bromination at the C3 and C5 positions. However, the directing effects of the existing substituent and the potential for side reactions must be carefully considered.
Convergent Synthesis: A convergent approach involves the synthesis of key fragments of the molecule separately, which are then combined in a later step. In this case, one fragment would be the 3,5-dibromopyridine core, and the other would be a reagent capable of introducing the ethyl acetate group. This approach is often more efficient and allows for greater flexibility in the synthesis. For example, a pre-formed 3,5-dibromopyridine can be coupled with a reagent like ethyl (trimethylsilyl)acetate in the presence of a suitable catalyst.
Advanced and Selective Synthetic Methodologies
Recent advances in synthetic organic chemistry offer more selective and efficient routes to highly substituted pyridines. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings, potentially allowing for the introduction of the acetate group at the C2 position without the need for a pre-installed leaving group. nih.gov
Furthermore, the development of novel halogenating agents and catalytic systems continues to improve the regioselectivity and efficiency of the bromination step. The use of flow chemistry can also offer advantages in terms of safety, scalability, and reaction control for certain steps in the synthesis.
Below is a table summarizing the key synthetic transformations and the types of reagents that could be employed in the synthesis of this compound.
Chemo- and Regioselective Functionalization Approaches
The synthesis of this compound can be approached through methods that selectively functionalize the 2-position of a pre-functionalized 3,5-dibromopyridine ring. One of the primary challenges is to achieve substitution at the desired position without affecting the bromo substituents.
Selective Lithiation of Dibromopyridines
A potential chemo- and regioselective method involves the selective lithiation of 3,5-dibromopyridine. The use of a strong, sterically hindered lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), at low temperatures can facilitate deprotonation at the most acidic ring position, which is typically adjacent to the nitrogen atom (the 2-position). The resulting 3,5-dibromo-2-lithiopyridine intermediate can then be reacted with an appropriate electrophile, such as ethyl chloroformate or ethyl cyanoformate, to introduce the ethyl acetate moiety.
However, the high reactivity of the lithiated intermediate could potentially lead to side reactions, such as halogen-metal exchange. Careful control of the reaction temperature and stoichiometry is critical to favor the desired C-C bond formation over competing pathways. The choice of solvent, typically an ethereal solvent like tetrahydrofuran (B95107) (THF), is also crucial for stabilizing the organolithium species.
Another approach could involve a halogen-metal exchange reaction. By treating 3,5-dibromopyridine with a strong organolithium reagent like n-butyllithium at very low temperatures, it might be possible to selectively exchange one of the bromine atoms for lithium. The bromine at the 3-position is generally more susceptible to this exchange than the one at the 5-position. However, achieving selectivity for the 2-position via this method is challenging.
A study on the selective functionalization of fluorinated pyridines demonstrated that the use of activating or protecting groups can direct metalation to specific vacant positions. nih.gov This concept of "regioexhaustive substitution" could potentially be adapted for 3,5-dibromopyridine to achieve selective functionalization at the 2-position. nih.gov
Catalytic Synthesis Protocols
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds and represent a promising avenue for the synthesis of this compound.
Palladium-Catalyzed Approaches
One plausible palladium-catalyzed route involves the cross-coupling of 3,5-dibromopyridine with a pre-formed enolate of ethyl acetate. This type of reaction, often a variant of the Buchwald-Hartwig amination or related C-C coupling reactions, would utilize a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base to facilitate the coupling. A general method for the palladium-catalyzed coupling of aryl arenesulfonates with carbonyl enolates has been developed, which could potentially be adapted for halo-pyridines. organic-chemistry.org The choice of ligand is critical for the success of such transformations, with bulky, electron-rich phosphine ligands like XPhos often showing high efficacy. organic-chemistry.org
The reaction would likely proceed via an oxidative addition of the 3,5-dibromopyridine to a Pd(0) complex, followed by transmetalation with the ethyl acetate enolate and subsequent reductive elimination to yield the desired product. The key challenge in this approach is the potential for the bromo substituents to also participate in the catalytic cycle, leading to a mixture of products. Regioselectivity would depend on the relative reactivity of the C-Br bonds at the 3- and 5-positions versus the C-H bond at the 2-position, or if a 2-halo-3,5-dibromopyridine were used as the starting material.
Another catalytic strategy could involve a Reformatsky-type reaction. wikipedia.orgbyjus.comorganic-chemistry.org This would first require the synthesis of 3,5-dibromopyridine-2-carbaldehyde. This aldehyde could then be reacted with an α-halo ester, such as ethyl bromoacetate, in the presence of activated zinc to form a β-hydroxy ester intermediate. Subsequent dehydration of this intermediate would yield the desired α,β-unsaturated ester, which upon reduction would give this compound. The advantage of the Reformatsky reaction is its tolerance for a wide range of functional groups. organic-chemistry.org
A three-component coupling reaction involving a 2-aminopyridine derivative, an aldehyde, and a diazo compound has been reported to produce β-amino-α-diazoesters. nih.gov While not a direct route to the target molecule, this methodology highlights the potential for multi-component reactions in the functionalization of pyridine rings and could potentially be adapted.
The following table summarizes potential catalytic approaches:
| Catalytic Approach | Starting Material | Reagents | Potential Intermediate |
| Palladium-Catalyzed Cross-Coupling | 3,5-dibromopyridine | Ethyl acetate enolate, Pd catalyst, phosphine ligand, base | - |
| Reformatsky Reaction | 3,5-dibromopyridine-2-carbaldehyde | Ethyl bromoacetate, activated zinc | β-hydroxy ester |
Optimization of Reaction Conditions and Process Development for Scalability
For any of the proposed synthetic routes to be viable for larger-scale production, optimization of reaction conditions and process development are essential.
For chemo- and regioselective lithiation approaches, key parameters to optimize include the choice of base, reaction temperature, addition rates, and solvent. The use of continuous flow reactors could offer significant advantages for large-scale synthesis involving highly reactive organolithium species. Flow chemistry allows for precise control of reaction temperature and mixing, which can improve selectivity and safety.
In the case of palladium-catalyzed reactions, optimization would focus on catalyst loading, the choice of ligand and base, reaction temperature, and time. The cost and toxicity of palladium catalysts are significant considerations for scalability. Therefore, developing highly efficient catalytic systems with low catalyst loadings is a primary goal. The use of more cost-effective and readily available starting materials, such as aryl tosylates instead of triflates, has been a focus of research in this area. organic-chemistry.org For instance, a study on the synthesis of 2,5-dibromopyridine highlighted the importance of solvent and brominating agent selection to control byproduct formation and improve yield for scalable production. nih.gov
The development of a scalable process would also involve designing efficient work-up and purification procedures to isolate the target compound in high purity. Crystallization is often a preferred method for purification on a large scale due to its efficiency and cost-effectiveness.
The following table outlines key parameters for optimization in the potential synthetic routes:
| Synthetic Approach | Key Optimization Parameters |
| Selective Lithiation | Base type and stoichiometry, temperature, solvent, addition rate, potential for flow chemistry |
| Palladium-Catalyzed Coupling | Catalyst and ligand selection, catalyst loading, base, temperature, reaction time, solvent |
| Reformatsky Reaction | Activation method for zinc, solvent, temperature, purification of intermediate |
Spectroscopic and Structural Elucidation of Ethyl 3,5 Dibromopyridine 2 Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular structure, including connectivity and stereochemistry, can be constructed.
The ¹H NMR spectrum of Ethyl 3,5-dibromopyridine-2-acetate is expected to show distinct signals corresponding to each unique proton environment in the molecule. The spectrum would feature signals from the aromatic pyridine (B92270) ring and the aliphatic ethyl acetate (B1210297) side chain.
The pyridine ring contains two protons. The proton at the C-4 position is anticipated to appear as a doublet, coupled to the proton at C-6. Similarly, the C-6 proton would present as a doublet. Their specific chemical shifts are influenced by the deshielding effect of the nitrogen atom and the bromine substituents. Based on data for 3,5-dibromopyridine (B18299), these protons are expected in the downfield region, typically between 8.0 and 8.6 ppm. chemicalbook.com
The ethyl ester group gives rise to two characteristic signals: a quartet corresponding to the methylene (B1212753) protons (-OCH₂-) and a triplet for the terminal methyl protons (-CH₃). youtube.combris.ac.uk The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, while the triplet results from coupling with the two methylene protons, following the n+1 rule. libretexts.org
A key signal is the singlet for the methylene bridge (-CH₂-) connecting the pyridine ring to the ester functionality. This singlet appears due to the absence of adjacent protons for coupling. Its chemical shift is influenced by the adjacent electron-withdrawing pyridine ring and carbonyl group.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyridine H-6 | ~8.6 | d (doublet) | 1H |
| Pyridine H-4 | ~8.1 | d (doublet) | 1H |
| Acetate -CH₂- | ~4.2 | s (singlet) | 2H |
| Ethyl -OCH₂- | ~4.1 | q (quartet) | 2H |
| Ethyl -CH₃ | ~1.3 | t (triplet) | 3H |
Note: Predicted values are based on analogous structures and general NMR principles. Actual experimental values may vary.
A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, nine distinct signals are expected.
The chemical shifts are highly dependent on the carbon's hybridization and electronic environment. pressbooks.publibretexts.org The carbonyl carbon (C=O) of the ester is the most deshielded, typically appearing far downfield around 170 ppm. pressbooks.pub The carbons of the pyridine ring resonate in the aromatic region (120-160 ppm). The carbons directly bonded to the electronegative bromine atoms (C-3 and C-5) and the nitrogen atom (C-2 and C-6) are significantly influenced. testbook.com The aliphatic carbons of the ethyl group and the methylene bridge appear in the upfield region of the spectrum. pressbooks.pubcolby.edu
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O | ~170 |
| C-6 | ~152 |
| C-4 | ~145 |
| C-2 | ~140 |
| C-3, C-5 | ~120 |
| -OCH₂- | ~61 |
| Acetate -CH₂- | ~40 |
| -CH₃ | ~14 |
Note: Predicted values are based on analogous structures and general ¹³C NMR chemical shift correlations. Actual experimental values may vary.
While 1D NMR provides information on chemical shifts and basic coupling, 2D NMR experiments are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a key correlation would be observed between the ethyl group's methylene quartet and its methyl triplet. It would also confirm the coupling between the H-4 and H-6 protons on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.netcolumbia.edu HSQC is invaluable for assigning the carbon spectrum. For instance, it would definitively link the proton signal at ~8.6 ppm to its corresponding carbon (C-6) and the proton signal at ~4.2 ppm to the acetate methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). researchgate.netcolumbia.edu This is the most powerful experiment for piecing together the molecular skeleton, especially around quaternary carbons (like C-2, C-3, C-5, and the carbonyl carbon) that are not visible in an HSQC spectrum. rsc.orguchile.cl Key expected HMBC correlations would include:
Correlations from the acetate -CH₂- protons to the carbonyl carbon (C=O) and to the pyridine ring carbons C-2 and C-3.
A correlation from the ethyl -OCH₂- protons to the carbonyl carbon.
Correlations from the H-4 proton to carbons C-2, C-3, C-5, and C-6, confirming the substitution pattern on the ring.
Mass Spectrometry (MS) for Molecular Formula Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns. wikipedia.org
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For this compound (C₉H₉Br₂NO₂), HRMS would confirm this composition.
A critical feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak [M]⁺. Bromine has two major isotopes, ⁷⁹Br (~50.5% abundance) and ⁸¹Br (~49.5% abundance). purdue.edu The presence of two bromine atoms in the molecule will therefore produce a characteristic triplet of peaks for the molecular ion:
[M]⁺: Containing two ⁷⁹Br atoms.
[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom (most intense peak of the cluster).
[M+4]⁺: Containing two ⁸¹Br atoms.
The relative intensities of these peaks would be approximately 1:2:1, providing clear evidence for the presence of two bromine atoms.
Table 3: Predicted HRMS Data for this compound
| Ion Formula | Calculated Exact Mass |
| [C₉H₉⁷⁹Br₂NO₂]⁺ | 324.9027 |
| [C₉H₉⁷⁹Br⁸¹BrNO₂]⁺ | 326.9007 |
| [C₉H₉⁸¹Br₂NO₂]⁺ | 328.8986 |
In mass spectrometry, the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides valuable structural information. libretexts.org For this compound, several characteristic fragmentation pathways are expected.
Cleavage of the ester group is common. libretexts.orgdocbrown.info Likely fragmentations include:
Loss of an ethoxy radical (•OCH₂CH₃), resulting in an acylium ion [M - 45]⁺.
Loss of an ethyl radical (•CH₂CH₃), giving a fragment [M - 29]⁺.
Loss of the entire ethyl acetate side chain via cleavage of the C-C bond adjacent to the ring.
Fragmentation can also involve the pyridine ring, such as the loss of a bromine atom (•Br), leading to [M - 79]⁺ and [M - 81]⁺ fragment ions. youtube.com
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (for ⁷⁹Br) | Possible Fragment Structure |
| 280 | [M - OCH₂CH₃]⁺ |
| 252 | [M - Br]⁺ |
| 171 | [C₅H₂Br₂N]⁺ |
| 43 | [CH₃CO]⁺ |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of bonds. Each type of bond and functional group has a characteristic vibrational frequency, which is recorded as a peak in the IR spectrum.
For this compound, the IR spectrum is expected to exhibit several key absorption bands corresponding to its constituent functional groups. The most prominent of these would be the carbonyl (C=O) stretching vibration of the ester group, which typically appears as a strong, sharp peak in the region of 1750-1735 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the adjacent pyridine ring and bromine atoms.
The C-O stretching vibrations of the ester group are also expected to be observed, typically in the fingerprint region between 1300 and 1000 cm⁻¹. Furthermore, the presence of the pyridine ring will give rise to characteristic C=C and C=N stretching vibrations within the aromatic region of approximately 1600-1450 cm⁻¹. The C-H stretching vibrations of the ethyl group and the methylene bridge will be found in the 3000-2850 cm⁻¹ region.
The carbon-bromine (C-Br) bonds are expected to produce absorption bands in the lower frequency region of the spectrum, typically between 680 and 515 cm⁻¹. These vibrations are often weaker and can sometimes be difficult to distinguish in a complex spectrum.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O Stretch (Ester) | 1750-1735 |
| C-O Stretch (Ester) | 1300-1000 |
| C=C and C=N Stretch (Pyridine Ring) | 1600-1450 |
| C-H Stretch (Aliphatic) | 3000-2850 |
| C-Br Stretch | 680-515 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its molecular structure. It would confirm the connectivity of the atoms, including the positions of the bromine atoms on the pyridine ring and the conformation of the ethyl acetate substituent. Furthermore, it would reveal crucial information about the solid-state packing of the molecules, including any intermolecular interactions such as hydrogen bonding or halogen bonding, which can significantly influence the physical properties of the compound.
The determination of the crystal system and space group would provide insights into the symmetry of the crystal lattice. The unit cell dimensions (a, b, c, α, β, γ) would precisely define the repeating unit of the crystal structure. While specific experimental data for this compound is not available in the public domain, the general principles of X-ray crystallography would be applied to elucidate these structural details.
| Crystallographic Parameter | Information Obtained |
| Crystal System and Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit |
| Atomic Coordinates | Precise position of each atom |
| Bond Lengths and Angles | Geometric parameters of the molecule |
| Intermolecular Interactions | Packing forces in the solid state |
Comparative Spectroscopic Analysis with Analogous Pyridine Derivatives
The spectroscopic features of this compound can be better understood by comparing them with those of structurally related pyridine derivatives.
For instance, the IR spectrum of the parent compound, Pyridine , exhibits characteristic ring stretching vibrations at approximately 1583, 1572, 1482, and 1439 cm⁻¹. nist.gov The introduction of substituents significantly alters the positions and intensities of these bands. In 3,5-Dibromopyridine , the C-Br stretching vibrations are expected in the lower frequency region, and the ring vibrations will be shifted due to the strong electron-withdrawing effect of the bromine atoms. nih.govnist.gov The presence of two bromine atoms is also expected to influence the electronic environment of the pyridine ring, which can be observed in the shifts of the ring stretching frequencies. nih.govnist.gov
Comparing with Ethyl pyridine-4-acetate , which has a similar ester functional group but lacks the bromine substituents, would highlight the electronic effects of the halogens. nih.gov The C=O stretching frequency in Ethyl pyridine-4-acetate would serve as a baseline to evaluate the impact of the two bromine atoms in the target molecule. nih.gov The electron-withdrawing nature of the bromine atoms in this compound is expected to cause a slight increase in the C=O stretching frequency compared to the non-brominated analog.
Furthermore, analyzing the IR spectrum of 2-Ethylpyridine can provide insights into the vibrations associated with the ethyl group attached to the pyridine ring, although in a different position. nist.govnih.gov This comparison helps in assigning the C-H stretching and bending vibrations of the ethyl moiety in the target compound.
By systematically comparing the spectra of these and other related pyridine derivatives, a more detailed and confident assignment of the observed spectral features for this compound can be achieved.
Chemical Reactivity and Transformation Pathways of Ethyl 3,5 Dibromopyridine 2 Acetate
Reactivity at the Bromine Substituents
The bromine atoms at the 3 and 5 positions of the pyridine (B92270) ring are susceptible to a range of reactions, most notably palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic aromatic substitution. These transformations are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. Ethyl 3,5-dibromopyridine-2-acetate can participate in several of these reactions, including the Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions. libretexts.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of the dibromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org The reaction is highly efficient for creating biaryl structures. nih.govresearchgate.net The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity of the coupling, potentially allowing for selective reaction at either the C3 or C5 position. For instance, varying the phosphine (B1218219) ligand to palladium ratio can direct the arylation to different positions on a dihalogenated pyridine. nih.govacs.org Both electron-rich and electron-deficient arylboronic acids can be successfully coupled, leading to a wide range of substituted pyridine derivatives in good yields. nih.gov
Stille Coupling: The Stille reaction couples the dibromopyridine with an organotin compound. wikipedia.orglibretexts.org This method is known for its tolerance of a wide variety of functional groups. harvard.edu The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and can be used to introduce alkyl, alkenyl, aryl, and other organic fragments onto the pyridine ring. libretexts.orglibretexts.org The reactivity of the halide in Stille reactions generally follows the trend I > Br > Cl. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides. wikipedia.orgorganic-chemistry.org In the context of this compound, this reaction would involve coupling with a primary or secondary amine in the presence of a palladium catalyst and a base. organic-chemistry.org The development of specialized phosphine ligands has been crucial for the success and broad applicability of this reaction, allowing for the coupling of a wide range of amines under relatively mild conditions. wikipedia.org The choice between monodentate and chelating phosphine ligands can lead to different reaction pathways. wikipedia.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Pd catalyst (e.g., Pd(OAc)₂), base | C-C |
| Stille | Organotin | Pd catalyst (e.g., Pd(PPh₃)₄) | C-C |
| Buchwald-Hartwig | Amine | Pd catalyst, phosphine ligand, base | C-N |
Metal-Halogen Exchange Reactions for Organometallic Intermediate Formation
Metal-halogen exchange is a fundamental process in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This is commonly achieved using organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures. tcnj.edu The exchange rate is typically faster for heavier halogens, following the trend I > Br > Cl. wikipedia.org For this compound, this reaction would generate a lithiated pyridine intermediate, which can then be trapped with various electrophiles to introduce a wide range of functional groups. tcnj.edu This method offers a pathway to derivatives that may not be accessible through other means. The formation of Grignard reagents is another possibility, often initiated by treatment with a preformed Grignard reagent like isopropylmagnesium chloride. wikipedia.org
A combination of i-PrMgCl and n-BuLi has been shown to be effective for performing halogen-metal exchange on bromopyridines, even in the presence of acidic protons, by forming a magnesium intermediate. nih.gov This approach can offer high selectivity. nih.gov
Nucleophilic Aromatic Substitution (SNAr) Reactions at the Pyridine Ring
While palladium-catalyzed reactions are prevalent, the bromine atoms on the pyridine ring can also undergo nucleophilic aromatic substitution (SNAr). This type of reaction is generally facilitated by electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. The pyridine nitrogen itself acts as an electron-withdrawing feature. Strong nucleophiles can displace the bromide ions, although this pathway is often less common for simple bromo-pyridines compared to palladium-catalyzed couplings, especially with substrates that are not highly activated.
Reactivity of the Ester Moiety
The ethyl acetate (B1210297) group at the 2-position of the pyridine ring provides another handle for chemical transformations, primarily through reactions at the carbonyl group.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, also known as saponification, is a common method and is typically an irreversible, second-order reaction. doubtnut.com This transformation from the ester to the carboxylic acid can be useful for subsequent reactions or for modifying the solubility and biological activity of the molecule.
Transesterification: This reaction involves the conversion of the ethyl ester to another ester by reacting it with a different alcohol in the presence of an acid or base catalyst. This allows for the introduction of different alkyl or aryl groups into the ester functionality, which can be used to fine-tune the properties of the molecule.
Reduction to Alcohols and Amines
Reduction to Alcohols: The ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminum hydride (DIBAL-H). This reaction converts the ethyl acetate side chain into a 2-(hydroxymethyl)pyridine moiety. The resulting alcohol can then be a substrate for further reactions, such as oxidation to an aldehyde. ambeed.com
Reduction to Amines: While less direct, the ester can be converted to an amide, which can then be reduced to an amine. This two-step process would first involve amidation of the ester with an amine, followed by reduction of the resulting amide with a strong reducing agent like LiAlH₄. This sequence provides a route to aminomethyl-substituted pyridines.
Amidation Reactions with Amines
The ethyl acetate moiety of this compound can undergo amidation with various primary and secondary amines to yield the corresponding amide derivatives. This transformation typically involves the nucleophilic attack of the amine on the ester's carbonyl carbon, followed by the elimination of ethanol.
However, the direct amidation of similar ethyl acetate derivatives can be competitive with other reactions. For instance, in reactions involving primary amines and ethyl bromoacetate, N-alkylation can sometimes be a faster competing reaction than the desired amide formation. To favor amidation, the reaction can be performed by first hydrolyzing the ester to the corresponding carboxylic acid. This carboxylic acid intermediate is then coupled with an amine using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitate the formation of the amide bond under mild conditions.
The choice of solvent is also crucial. Polar aprotic solvents like dimethylformamide (DMF) are often used as they can enhance reaction rates by stabilizing charged intermediates.
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it a site for electrophilic attack and coordination to metal centers.
N-Oxidation and Quaternization Reactions
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of an acid like trifluoroacetic acid, or with peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). google.com For the related compound 3,5-dibromopyridine (B18299), oxidation with 30% hydrogen peroxide at elevated temperatures (70 °C) has been shown to produce 3,5-dibromopyridine-N-oxide. google.com The N-oxide group is valuable as it can alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitution reactions and can be used to direct further functionalization. organic-chemistry.org
Quaternization: The pyridine nitrogen can react with alkylating agents, such as alkyl halides (e.g., methyl iodide), to form quaternary pyridinium (B92312) salts. google.comosti.gov This reaction enhances the electron-withdrawing nature of the pyridine ring, which can increase the reactivity of the ring towards nucleophiles and also improve π-electron delocalization in conjugated systems. rsc.orggoogle.com The rate and success of quaternization can be influenced by the steric hindrance of the alkylating agent and the electronic properties of substituents on the pyridine ring. osti.govacs.org
Coordination Chemistry Aspects (e.g., as a ligand precursor)
This compound possesses multiple potential coordination sites, primarily the pyridine nitrogen and the carbonyl oxygen of the ester group. This structure allows it to act as a potential bidentate ligand, forming chelate rings with metal ions. The nitrogen atom is a strong nucleophile that can interact with iodine, suggesting its potential to coordinate with various metal centers. researchgate.net Such coordination complexes are important in catalysis and materials science. The specific coordination mode and the stability of the resulting metal complexes would depend on the metal ion, the solvent, and the reaction conditions.
Investigation of Reaction Regioselectivity and Stereoselectivity
Regioselectivity: The presence of two non-equivalent bromine atoms at the C3 and C5 positions introduces questions of regioselectivity in substitution reactions. The electronic environment of the C3-Br is influenced by the adjacent C2-acetate group and the pyridine nitrogen, while the C5-Br is in a more "para-like" position relative to the nitrogen.
In palladium-catalyzed cross-coupling reactions, such as Sonogashira or Suzuki couplings, one bromine atom may react preferentially over the other. For the related compound 3,5-dibromo-2-pyrone, Pd(0)-catalyzed coupling with alkynes occurs regioselectively at the C3 position. nih.gov Similarly, in 3,5-dibromo hydroxypyridines, bromine-lithium exchange reactions show high regioselectivity, with lithiation occurring at the C-5 position. researchgate.net This selectivity is dictated by factors such as steric hindrance and the electronic directing effects of the substituents on the pyridine ring. Activating the pyridine ring, for instance through N-oxide formation or quaternization, can further influence the regioselectivity of subsequent reactions. organic-chemistry.orgresearchgate.net
Stereoselectivity: Stereoselectivity would become a significant factor if a chiral center is introduced or modified. For instance, if the carbon atom bearing the ester group becomes a stereocenter during a reaction, the formation of one stereoisomer over another would be a key consideration. Catalytic stereoselective dearomatization of pyridine derivatives is a known strategy to create chiral piperidines and other saturated heterocycles. mdpi.com While specific studies on the stereoselective reactions of this compound are not prominent, general methods for stereoselective additions to acetylenic esters catalyzed by pyridines have been developed, which could be conceptually applied. nih.gov
Mechanistic Studies of Key Transformations (e.g., Radical Reactions, Photoredox Processes)
The transformation of halopyridines can proceed through various mechanisms, including radical and photoredox-catalyzed pathways, which offer alternatives to traditional ionic or transition-metal-catalyzed reactions. nih.gov
Radical Reactions: Radical reactions often begin with an initiation step, such as the homolytic cleavage of a weak bond by heat or light, to generate radical species. youtube.com In the context of this compound, a radical pathway could be initiated at one of the carbon-bromine bonds. For example, the Minisci reaction allows for the functionalization of electron-deficient heteroarenes via alkyl radicals. nih.gov Mechanistic studies often employ radical inhibitors or radical clock experiments to confirm the involvement of radical intermediates. researchgate.netresearchgate.net
Photoredox Processes: Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. researchgate.net In these processes, a photocatalyst, upon absorbing light, can initiate single-electron transfer (SET) events to generate radical ions from substrates like halopyridines. nih.govyoutube.com For instance, a photo-induced catalytic process for the halopyridylation of alkenes involves the reduction of a protonated halopyridine by an excited iridium photocatalyst to generate a pyridyl cation radical. nih.gov This radical can then engage in further reactions. Such photoredox-mediated pathways can enable challenging transformations, like C-4 alkylation of pyridines, under mild conditions. nih.gov Mechanistic studies have shown that these reactions can proceed through various catalytic cycles, including those involving dual catalysis with metals like nickel to achieve cross-coupling. acs.orgrsc.org
Computational and Theoretical Investigations of Ethyl 3,5 Dibromopyridine 2 Acetate
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of computational chemistry, providing a balance between accuracy and computational cost.
Electronic Structure and Molecular Geometry Optimization
A primary application of DFT is the determination of a molecule's equilibrium geometry. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For Ethyl 3,5-dibromopyridine-2-acetate, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles. The process iteratively adjusts the atomic coordinates until the forces on each atom are minimized.
The electronic structure, including the distribution of electron density and the nature of chemical bonds, would also be elucidated. This provides insights into the molecule's stability and the nature of the interactions between the pyridine (B92270) ring, the bromine atoms, and the ethyl acetate (B1210297) substituent.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
DFT calculations can predict various spectroscopic properties. By calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. This would show characteristic peaks corresponding to the stretching and bending of different functional groups within this compound, such as the C=O stretch of the ester, C-Br stretches, and vibrations of the pyridine ring.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be computed. These theoretical shifts, when compared to experimental data, can help confirm the molecular structure and assign spectral signals to specific atoms within the molecule.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. researchgate.netnih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
For this compound, the energy of the HOMO is related to its ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally suggests higher chemical reactivity and lower kinetic stability. youtube.com The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting how a molecule will interact with other chemical species.
For this compound, the MEP map would highlight regions of negative potential (electron-rich, typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor, typically colored blue), which are prone to nucleophilic attack. The electronegative oxygen atoms of the ester group and the nitrogen atom of the pyridine ring would be expected to be regions of negative potential, while the hydrogen atoms and areas near the bromine atoms might exhibit positive potential.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is instrumental in exploring the pathways of chemical reactions. For reactions involving this compound, such as nucleophilic substitution at the pyridine ring, DFT can be used to model the entire reaction coordinate.
This involves identifying and characterizing the structures and energies of reactants, products, any intermediates, and, crucially, the transition states. A transition state is the highest energy point along the reaction pathway and its structure provides insight into the mechanism of bond breaking and formation. Calculating the activation energy (the energy difference between the reactants and the transition state) allows for the prediction of reaction rates.
Predictive Modeling for Novel Reactivity and Selectivity
By combining the insights from DFT, FMO, and MEP analyses, computational models can be developed to predict the reactivity and selectivity of this compound in various chemical transformations. For instance, these models could predict the regioselectivity of a substitution reaction, indicating which of the bromine atoms is more likely to be replaced under specific reaction conditions.
Furthermore, predictive modeling can be used to design novel derivatives of this compound with enhanced or specific reactivity profiles for applications in areas such as medicinal chemistry or materials science. These theoretical predictions can guide experimental work, saving time and resources by focusing on the most promising synthetic targets.
Utility of Ethyl 3,5 Dibromopyridine 2 Acetate in Advanced Chemical Synthesis
Precursor for Complex Heterocyclic Architectures (e.g., Terpyridines, Macrocycles)
The strategic placement of reactive sites on Ethyl 3,5-dibromopyridine-2-acetate makes it an ideal starting point for the synthesis of larger, more complex heterocyclic structures like terpyridines and macrocycles. The bromine atoms can be readily transformed through various cross-coupling reactions, while the ester functionality offers a handle for further modifications or ring-closing reactions.
Terpyridines, a class of tridentate ligands, are of significant interest for their ability to form stable complexes with a wide range of metal ions. While numerous methods exist for terpyridine synthesis, the use of functionalized pyridine (B92270) precursors is a common strategy. nih.govnih.govresearchgate.netnih.gov For instance, the general approach often involves the condensation of a substituted 2-acetylpyridine (B122185) with an aldehyde and ammonia (B1221849) or the coupling of pyridyl units. researchgate.net this compound can, in principle, serve as a central pyridine ring in the synthesis of novel terpyridine ligands. The bromine atoms could be substituted with other pyridyl groups via reactions like the Suzuki or Stille coupling, and the ethyl acetate (B1210297) group could be hydrolyzed and decarboxylated or otherwise functionalized to tune the electronic properties of the final ligand.
The construction of macrocycles, large cyclic molecules, often relies on precursors with multiple reactive sites that can be linked together. The dibromo functionality of this compound provides two such points for cyclization, enabling the formation of pyridine-containing macrocyclic structures with potential applications in host-guest chemistry and materials science.
Building Block for Polysubstituted Pyridine Derivatives
The pyridine nucleus is a ubiquitous feature in pharmaceuticals, agrochemicals, and functional materials. The ability to precisely control the substitution pattern on the pyridine ring is therefore of paramount importance. This compound serves as an excellent building block for accessing a variety of polysubstituted pyridine derivatives.
The two bromine atoms can be selectively or sequentially replaced by a wide array of functional groups using modern cross-coupling methodologies. This allows for the introduction of aryl, heteroaryl, alkyl, and other moieties at the 3- and 5-positions. Furthermore, the ethyl acetate group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formations, esterifications, or be removed entirely. This multi-faceted reactivity allows for the generation of a library of structurally diverse pyridines from a single, readily accessible starting material.
Recent advancements in the synthesis of polysubstituted pyridines often involve multicomponent reactions or the functionalization of pre-existing pyridine rings. nih.govrsc.orgrsc.org The reactivity of the C-Br bonds in compounds like this compound makes them prime candidates for such transformations, offering a reliable route to tri- and tetra-substituted pyridines with well-defined regiochemistry.
Intermediate in the Construction of Structurally Diverse Organic Molecules
Beyond its direct use in forming pyridine-based final products, this compound functions as a key intermediate in multi-step syntheses of a broader range of organic molecules. Its inherent functionality allows for its incorporation into larger, more complex scaffolds that may or may not retain the initial pyridine ring.
For example, the pyridine ring can act as a temporary directing group or be subjected to ring-opening reactions to yield acyclic products with specific stereochemistry and functional group arrangements. The bromine atoms can be converted to other functionalities, such as boronic esters or organozinc reagents, which then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net This versatility makes it a valuable tool for synthetic chemists aiming to construct novel molecular frameworks for various applications.
Role in the Design and Synthesis of Ligands for Transition Metal Catalysis
The development of new transition metal catalysts is heavily reliant on the design and synthesis of innovative ligands that can fine-tune the metal center's reactivity, selectivity, and stability. The pyridine moiety is a well-established coordinating group for a multitude of transition metals.
This compound provides a platform for creating bespoke ligands. The nitrogen atom of the pyridine ring serves as a primary coordination site. The bromine atoms can be substituted with other donor groups, such as phosphines, amines, or other heterocycles, to create bidentate or tridentate ligands. The ethyl acetate group can also be modified to introduce additional coordinating atoms or to influence the steric and electronic properties of the resulting ligand. This modular approach allows for the systematic variation of the ligand structure to optimize catalyst performance for specific chemical transformations.
Contributions to the Development of Novel Synthetic Methodologies
The unique reactivity of this compound and related compounds can also drive the development of new synthetic methods. The presence of multiple, distinct reactive sites—the two C-Br bonds, the pyridine ring nitrogen, and the ester group—allows for the exploration of new reaction pathways and the discovery of novel transformations.
Emerging Research Frontiers for Ethyl 3,5 Dibromopyridine 2 Acetate
Integration with Continuous Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability. For the synthesis and derivatization of ethyl 3,5-dibromopyridine-2-acetate, flow chemistry presents several advantages. Pilot-scale studies on related compounds have demonstrated that continuous flow reactors can enhance heat transfer and significantly shorten reaction times while maintaining high yields. This methodology is particularly beneficial for handling reactions that are exothermic or involve hazardous reagents, which is often the case in the synthesis of halogenated heterocycles.
Automated synthesis platforms, integrated with flow reactors, can further accelerate the exploration of the chemical space around this compound. These systems allow for rapid optimization of reaction conditions, such as temperature, pressure, and reagent stoichiometry, leading to higher yields and purities. The development of safe and efficient continuous-flow synthesis has been demonstrated for key pharmaceutical intermediates, highlighting the potential for applying these techniques to the production of this compound and its derivatives. researchgate.net
Sustainable and Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are increasingly influencing the design of synthetic routes. In the context of this compound, research is focused on developing more environmentally benign methods for its synthesis and subsequent transformations. A key area of improvement is the replacement of hazardous solvents. For instance, the substitution of dimethylformamide (DMF) with greener alternatives like cyclopentyl methyl ether (CPME) has been shown to reduce environmental impact without compromising reaction efficiency in related syntheses.
Another green chemistry approach involves the use of renewable resources. For example, methods for producing ethyl acetate (B1210297), a common reagent and solvent, from bioethanol are being developed, offering a sustainable alternative to fossil fuel-based production. chemistryforsustainability.org Furthermore, minimizing waste and improving atom economy are central to green chemistry. This can be achieved through the development of catalytic reactions that proceed with high selectivity, reducing the formation of byproducts. The synthesis of 2,5-dibromopyridine (B19318), a related starting material, has been optimized to reduce by-product formation and allow for the recycling of materials, making the process more commercially viable and environmentally friendly. heteroletters.org
Exploration of Photoredox and Electrochemical Transformations
Photoredox and electrochemical methods are emerging as powerful tools in organic synthesis, offering mild and selective ways to form chemical bonds. These techniques avoid the need for harsh reagents and high temperatures, aligning with the goals of green chemistry. While specific applications to this compound are still in early stages of exploration, the potential is significant.
Electrochemical synthesis, which uses electricity to drive chemical reactions, has been successfully employed for the synthesis of various heterocyclic compounds. For example, an efficient electrochemical method for the synthesis of 3-bromoimidazo[1,2-a]pyridines has been developed, proceeding under ambient conditions without the need for chemical oxidants. researchgate.net This approach could potentially be adapted for the derivatization of this compound, leveraging the reactivity of the bromine atoms. Similarly, electrosynthesis has been shown to be a sustainable method for producing acetic acid, a fundamental chemical, with a significantly lower carbon footprint. unimi.it
Potential Applications in Materials Science as Precursors for Functional Polymers or Optoelectronic Devices
The unique electronic and structural properties of pyridine-based molecules make them attractive candidates for applications in materials science. This compound, with its functional handles, serves as a promising precursor for the synthesis of novel functional polymers and materials for optoelectronic devices. The bromine atoms can be readily functionalized through cross-coupling reactions to introduce various organic moieties, allowing for the fine-tuning of the material's properties.
The development of polymers incorporating pyridine (B92270) units has been an active area of research. These materials can exhibit interesting electronic, optical, and thermal properties. While direct applications of this compound in this field are not yet widely reported, the versatility of related dihalopyridines as monomers in polymerization reactions suggests a strong potential. For instance, the electropolymerization of various organic monomers in solvents like acetic acid and ethyl acetate is being studied to create new polymer films. researchgate.net
Chemoinformatic and Artificial Intelligence-Assisted Retrosynthesis and Reaction Design
These AI models are trained on vast datasets of known chemical reactions, enabling them to predict viable reaction steps and conditions. researchgate.net This can significantly reduce the time and resources spent on trial-and-error experimentation. AI can assist in identifying novel and more efficient routes to this compound and its derivatives. Furthermore, these intelligent systems can help in designing reactions by predicting the outcome of different reagent combinations and reaction parameters, thereby accelerating the discovery of new materials and bioactive compounds derived from this versatile building block.
Q & A
Basic Research Questions
Q. What are the key steps in optimizing the synthesis of Ethyl 3,5-dibromopyridine-2-acetate?
- Methodological Answer : Synthesis typically involves bromination of pyridine derivatives under controlled conditions. For example, regioselective bromination at the 3- and 5-positions can be achieved using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–5°C. Subsequent esterification of the 2-acetate group may require protecting group strategies to avoid side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm the substitution pattern (e.g., splitting patterns for aromatic protons at 3,5-dibromo positions).
- IR : Stretching frequencies for ester carbonyl (~1740 cm) and C-Br bonds (~600 cm) provide functional group verification.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns for bromine atoms. Stability during analysis requires inert atmospheres to prevent degradation .
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Store under argon at –20°C in amber vials to prevent photodegradation and hydrolysis of the ester group. Periodic analysis via HPLC or TLC is recommended to monitor purity over time. Avoid aqueous environments due to potential ester hydrolysis .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (incorporating exact exchange terms) are suitable for modeling bromine-substituted pyridines. Basis sets such as 6-311+G(d,p) account for polarization and diffuse effects. Key outputs include HOMO-LUMO gaps (reactivity indices) and electrostatic potential maps to identify nucleophilic/electrophilic sites . For validation, compare computed vibrational spectra (IR) with experimental data .
Q. How to resolve contradictions in reported reaction yields for bromination steps?
- Methodological Answer : Contradictions may arise from variations in stoichiometry (e.g., excess Br vs. NBS), solvent polarity, or reaction time. Systematic optimization using design of experiments (DoE) can isolate critical factors. For example, kinetic studies under controlled temperatures (0°C vs. RT) and in situ monitoring via H NMR can identify side products (e.g., over-bromination). Cross-validation with computational models (DFT activation barriers) clarifies mechanistic pathways .
Q. What strategies are effective for designing derivatives of this compound with enhanced reactivity?
- Methodological Answer : Apply conceptual DFT principles such as Fukui functions ( and ) to predict sites for electrophilic/nucleophilic substitution. For example, replacing bromine at the 5-position with a methoxy group (-OCH) increases electron density, altering reactivity. Synthetic validation involves Suzuki-Miyaura coupling or nucleophilic aromatic substitution, monitored by LC-MS .
Data Analysis and Validation
Q. How to interpret conflicting spectral data (e.g., NMR shifts) for this compound?
- Methodological Answer : Discrepancies in H NMR shifts may arise from solvent effects (e.g., CDCl vs. DMSO-d) or paramagnetic impurities. Use deuterated solvents with internal standards (e.g., TMS) for calibration. For ambiguous peaks, 2D NMR (COSY, HSQC) resolves coupling relationships. Cross-reference computed chemical shifts (DFT with solvent models) to validate assignments .
Q. What computational methods validate the regioselectivity of bromination in pyridine derivatives?
- Methodological Answer : Transition state modeling (e.g., NEB method) using DFT identifies energy barriers for bromination at competing sites. For this compound, steric hindrance at the 2-position (due to the acetate group) and electron-withdrawing effects favor 3,5-substitution. Compare activation energies () for alternative pathways to confirm selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
